Technical Monograph: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
Technical Monograph: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid
[1][2]
CAS Number: 1451392-24-7 Molecular Formula: C₁₀H₁₅BO₄ Molecular Weight: 210.04 g/mol
Core Directive & Executive Summary
This technical guide provides a comprehensive analysis of 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7), a specialized organoboron reagent used in the synthesis of sterically congested biaryl systems.
The compound features two critical structural motifs:
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Ortho-Methylation (2,3-position): Introduces significant steric bulk, often inducing atropisomerism in biaryl products, a feature critical for modern kinase inhibitor design (e.g., KRAS G12C inhibitors).
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MOM (Methoxymethyl) Ether Protection: Masks the 4-hydroxyl group, preventing catalyst poisoning during palladium-catalyzed cross-couplings while offering orthogonal deprotection under mild acidic conditions.
This guide details the synthesis, handling, and application of this reagent, moving beyond standard catalog data to provide actionable, self-validating protocols for the research laboratory.
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
| Property | Specification |
| IUPAC Name | [4-(Methoxymethoxy)-2,3-dimethylphenyl]boronic acid |
| CAS Number | 1451392-24-7 |
| Precursor CAS | 22802-37-5 (4-Bromo-2,3-dimethylphenol) |
| Appearance | White to off-white solid |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |
| Stability | Hygroscopic; prone to protodeboronation under prolonged acidic exposure |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen) |
Synthetic Logic & Pathway Design
The synthesis of CAS 1451392-24-7 is non-trivial due to the steric crowding at the 2- and 3-positions. The preferred route avoids direct electrophilic aromatic substitution on the phenol, which often yields regioisomeric mixtures. Instead, a directed lithiation strategy from the brominated precursor is the gold standard.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
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Triisopropyl borate (or Bis(pinacolato)diboron): The boron source.
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1-Bromo-4-(methoxymethoxy)-2,3-dimethylbenzene: The lithiation substrate, derived from 4-bromo-2,3-dimethylphenol.
Synthesis Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway from commercially available phenol precursor to the target boronic acid.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in "checkpoints" to ensure reaction success before proceeding to the next step.
Step 1: MOM Protection of 4-Bromo-2,3-dimethylphenol
Rationale: The phenolic proton is acidic and will quench the organolithium reagent used in Step 2. Protection is mandatory.
Protocol:
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Setup: Charge a flame-dried flask with 4-bromo-2,3-dimethylphenol (1.0 eq) and anhydrous DCM (0.5 M concentration). Cool to 0°C.
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Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.5 eq) dropwise. Stir for 10 minutes.
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Reagent Addition: Add MOM-Cl (Chloromethyl methyl ether, 1.2 eq) dropwise over 20 minutes. Note: MOM-Cl is a carcinogen; handle in a fume hood.
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Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.
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Checkpoint 1 (Validation): TLC (Hexane/EtOAc 8:1). The starting phenol (lower Rf) must be consumed. The product (MOM ether) will appear as a distinct, less polar spot.
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Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with water and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Silica gel, 0–10% EtOAc in Hexanes).
Step 2: Lithiation and Borylation
Rationale: Lithium-halogen exchange is faster than proton deprotonation at low temperatures. The bulky 2,3-dimethyl groups protect the position ortho to the bromine, preventing "ortho-lithiation" side reactions, but they also slow down the reaction kinetics slightly.
Protocol:
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Setup: Charge a flame-dried Schlenk flask with the MOM-protected bromide (1.0 eq) and anhydrous THF (0.2 M). Cool to -78°C (Dry ice/Acetone bath).
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Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise down the side of the flask to pre-cool the reagent. Maintain internal temp < -70°C.
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Incubation: Stir at -78°C for 45–60 minutes.
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Checkpoint 2 (Validation): Aliquot 0.1 mL, quench with MeOH, and check by GC/MS or TLC. You should see the debrominated species (1-(methoxymethoxy)-2,3-dimethylbenzene). If starting material remains, add 0.1 eq more n-BuLi.
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Borylation: Add Triisopropyl borate (B(OiPr)₃, 1.5 eq) rapidly in one portion.
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Warming: Stir at -78°C for 30 mins, then allow to warm to RT overnight.
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Hydrolysis: Cool to 0°C. Add 1N HCl dropwise until pH ~5–6. Do not go below pH 4 to avoid cleaving the MOM group prematurely.
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Isolation: Extract with EtOAc. Wash with brine. Concentrate.
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Purification: Recrystallization from Acetonitrile/Water or Hexane/EtOAc is preferred over chromatography for free boronic acids to prevent dehydration to boroxines.
Applications in Drug Discovery[6]
Suzuki-Miyaura Coupling Challenges
This boronic acid is an "electron-rich" coupling partner due to the alkoxy (MOM) and alkyl (methyl) groups. However, the ortho-effect dictates the reaction conditions:
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Steric Hindrance: The 2,3-dimethyl pattern creates significant steric clash with the palladium catalyst.
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Catalyst Selection: Standard Pd(PPh₃)₄ is often insufficient. Use Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2 ) which are designed for sterically demanding substrates.
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Base Selection: Use weaker bases like K₃PO₄ or Cs₂CO₃ in dioxane/water mixtures to prevent protodeboronation.
Deprotection Strategy
Post-coupling, the MOM group is removed to reveal the phenol:
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Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).
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Conditions: RT for 1–2 hours.
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Validation: Loss of the MOM singlet (~3.4 ppm and ~5.2 ppm) in ¹H NMR.
References
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Huateng Pharma. (2023). Product Catalog: 2,3-Dimethyl-4-(methoxymethoxy)phenylboronic acid (CAS 1451392-24-7).[1] Retrieved from
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Sigma-Aldrich. (2023). Product Specification: 4-Bromo-2,3-dimethylphenol (CAS 22802-37-5).[2] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for Boronic Acid coupling logic).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM protection/deprotection).
